(Z)-6-(3-Carboxyacrylamido)hexanoic acid
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Overview
Description
(Z)-6-(3-Carboxyacrylamido)hexanoic acid is an organic compound that features both a carboxylic acid group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid typically involves the reaction of hexanoic acid derivatives with acrylamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired (Z)-configuration of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(3-Carboxyacrylamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, reduction may produce primary amines, and substitution reactions may result in the formation of new amide or ester derivatives.
Scientific Research Applications
(Z)-6-(3-Carboxyacrylamido)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which (Z)-6-(3-Carboxyacrylamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the amide group can form hydrogen bonds and engage in nucleophilic attacks. These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-Carboxyacrylamido)benzoic acid
- (Z)-2-(3-Carboxyacrylamido)benzoic acid
Uniqueness
(Z)-6-(3-Carboxyacrylamido)hexanoic acid is unique due to its specific structural configuration and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Compared to similar compounds, it offers distinct reactivity and potential for creating novel derivatives.
Properties
IUPAC Name |
6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFLBMAHZJOJA-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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